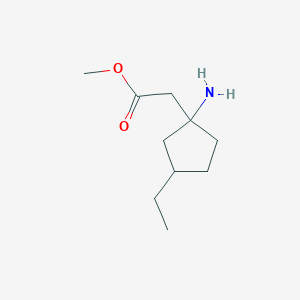

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate

Description

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring an amino group and an ester functional group

Propriétés

Formule moléculaire |

C10H19NO2 |

|---|---|

Poids moléculaire |

185.26 g/mol |

Nom IUPAC |

methyl 2-(1-amino-3-ethylcyclopentyl)acetate |

InChI |

InChI=1S/C10H19NO2/c1-3-8-4-5-10(11,6-8)7-9(12)13-2/h8H,3-7,11H2,1-2H3 |

Clé InChI |

CGHZMBSDODAAPV-UHFFFAOYSA-N |

SMILES canonique |

CCC1CCC(C1)(CC(=O)OC)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-3-ethylcyclopentyl)acetate typically involves the reaction of 1-amino-3-ethylcyclopentane with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(1-amino-3-ethylcyclopentyl)acetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Methyl 2-(1-amino-3-ethylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis, releasing active metabolites. These interactions can modulate biological pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(1-amino-3-methylcyclopentyl)acetate

- Methyl 2-(1-amino-3-propylcyclopentyl)acetate

- Methyl 2-(1-amino-3-isopropylcyclopentyl)acetate

Uniqueness

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate is unique due to its specific ethyl substitution on the cyclopentane ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Activité Biologique

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(1-amino-3-ethylcyclopentyl)acetate is an ester derivative that features a cyclopentane ring, an amino group, and an ethyl substituent. The molecular structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of methyl 2-(1-amino-3-ethylcyclopentyl)acetate primarily stems from its ability to interact with specific molecular targets. The ester group can be hydrolyzed to release the active 2-(1-amino-3-ethylcyclopentyl)acetic acid, which may then engage in biological pathways by forming hydrogen bonds or ionic interactions with target molecules. This mechanism is crucial for understanding how the compound influences physiological processes.

Antimicrobial Activity

Research indicates that compounds structurally related to methyl 2-(1-amino-3-ethylcyclopentyl)acetate exhibit antimicrobial properties. For instance, derivatives with similar functional groups have shown moderate activities against various bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Studies have explored the antitumor potential of related compounds. For example, certain derivatives demonstrated significant inhibition against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating effective concentrations for inducing cell death . The structural characteristics that enhance these activities include specific substituents that improve binding affinity to cancer-related targets.

Case Study: Antitumor Efficacy

In a study investigating the effects of methyl 2-(1-amino-3-ethylcyclopentyl)acetate on A549 cells, morphological changes indicative of apoptosis were observed after treatment. The compound induced characteristic apoptotic features such as cell shrinkage and reduced viability at varying concentrations . The study utilized phase-contrast microscopy to capture these changes, reinforcing the compound's potential as an anticancer agent.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.